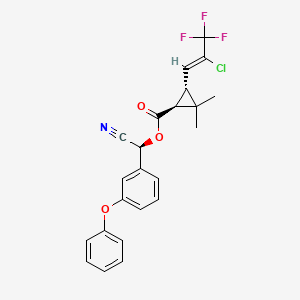![molecular formula C30H35N5O3S B13841337 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its intricate molecular structure, which includes a thienopyrimidine core, an ethoxyphenyl group, a methylpiperidinyl group, and a propan-2-yloxyanilino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the thienopyrimidine core in the presence of a base.
Attachment of Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Incorporation of Propan-2-yloxyanilino Moiety: The propan-2-yloxyanilino moiety can be incorporated through an etherification reaction, where a propan-2-yloxyaniline derivative reacts with the thienopyrimidine core in the presence of an acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylpiperidinyl groups, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can lead to the formation of a phenol derivative, while reduction of the carboxamide group can yield an amine derivative.
科学研究应用
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound is used as a chemical probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: The compound is being explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease-related pathways, such as kinases, proteases, and phosphatases.
Modulation of Receptors: The compound may modulate the activity of specific receptors, such as G-protein-coupled receptors, ion channels, and nuclear receptors.
Interference with Signal Transduction: The compound may interfere with signal transduction pathways, leading to alterations in cellular processes such as gene expression, protein synthesis, and cell cycle progression.
相似化合物的比较
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as 2-amino-4-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine, share structural similarities but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds with a piperidine moiety, such as 4-(1-methylpiperidin-4-yl)aniline, share structural similarities but differ in their overall molecular structure and pharmacological properties.
Anilino Derivatives: Compounds with an anilino group, such as 4-(2-propan-2-yloxyanilino)thieno[3,2-d]pyrimidine, share structural similarities but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other similar compounds.
属性
分子式 |
C30H35N5O3S |
|---|---|
分子量 |
545.7 g/mol |
IUPAC 名称 |
7-(2-ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H35N5O3S/c1-5-37-23-9-7-6-8-21(23)26-27-25(39-28(26)29(31)36)17-32-30(34-27)33-22-11-10-20(16-24(22)38-18(2)3)19-12-14-35(4)15-13-19/h6-11,16-19H,5,12-15H2,1-4H3,(H2,31,36)(H,32,33,34) |
InChI 键 |
AHHPRXXEWJGZHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2=C(SC3=CN=C(N=C32)NC4=C(C=C(C=C4)C5CCN(CC5)C)OC(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


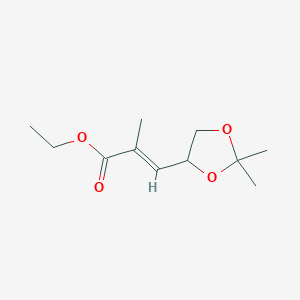


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
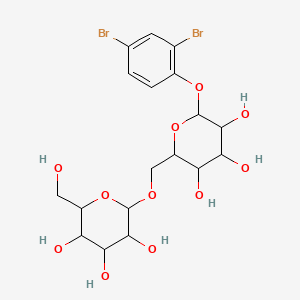
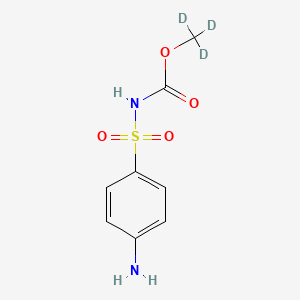

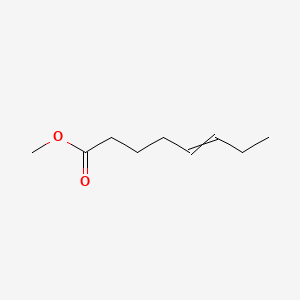

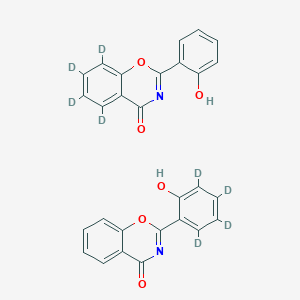
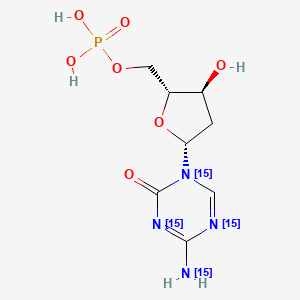
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
